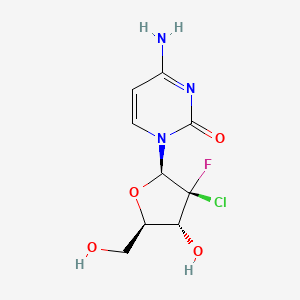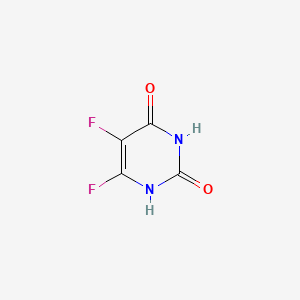
(2-methylquinazolin-4-yl) 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methylquinazolin-4-yl) 4-methylbenzenesulfonate is a chemical compound that belongs to the class of quinazoline derivatives. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a 2-methylquinazoline moiety attached to a 4-methylbenzenesulfonate group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylquinazolin-4-yl) 4-methylbenzenesulfonate typically involves the reaction of 2-methylquinazoline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Additionally, industrial production would focus on ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(2-methylquinazolin-4-yl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can result in various sulfonate derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2-methylquinazolin-4-yl) 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (2-methylquinazolin-4-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Methyloxazol-4-yl)benzenesulfonamide: Another sulfonamide derivative with similar biological activity as a monoamine oxidase inhibitor.
2-Phenylquinazolin-4-yl 4-Methylbenzenesulfonate: A quinazoline derivative with potential anticancer activity via tubulin inhibition.
Uniqueness
(2-methylquinazolin-4-yl) 4-methylbenzenesulfonate is unique due to its specific structural features and the combination of the quinazoline and sulfonate groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H14N2O3S |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(2-methylquinazolin-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H14N2O3S/c1-11-7-9-13(10-8-11)22(19,20)21-16-14-5-3-4-6-15(14)17-12(2)18-16/h3-10H,1-2H3 |
InChI-Schlüssel |
PBOVEPLFUGJICU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=NC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B13102828.png)
![Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102836.png)










